N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O3/c19-10-5-6-12(20)13(7-10)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEFPMQSWNYOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and mechanisms of action based on available research findings.
- Molecular Formula : C18H11F2N3O3
- Molecular Weight : 355.301 g/mol
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : Achieved through cyclization reactions involving substituted benzofurans and pyrimidines.
- Introduction of the Difluorophenyl Group : This step typically involves nucleophilic substitution reactions where a difluorobenzyl halide reacts with the benzofuro[3,2-d]pyrimidine core .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown promising antimicrobial activity against various pathogens when evaluated using tube dilution techniques.
- Comparison with Standards : Some derivatives have demonstrated effectiveness comparable to standard antimicrobial agents like ciprofloxacin and fluconazole .
Anticancer Activity
The compound's potential anticancer properties have also been explored:
- MTT Assay Results : Preliminary studies suggest that certain derivatives exhibit notable anticancer activity, although they may be less potent than established chemotherapeutics such as 5-fluorouracil.
- Mechanism of Action : The anticancer effects are hypothesized to arise from the compound's ability to inhibit specific enzymes or receptors involved in cancer cell proliferation .
The biological activity of this compound is attributed to its interaction with biological targets:
- Target Interaction : The compound likely binds to enzymes or receptors critical for various biological pathways.
- Computational Studies : Molecular docking studies indicate that the compound can effectively interact with target proteins, potentially inhibiting their activity .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
